2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine
Description
The compound 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyridine fused to a pyrimidine ring. The pyrimidine moiety is substituted at the 4-position with a tetrahydro-2H-pyran-4-yl group and at the 5-position with an amine group.
Properties
CAS No. |
1363404-81-2 |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-(oxan-4-yl)-2-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-5-amine |
InChI |
InChI=1S/C16H17N5O/c17-13-10-18-16(20-15(13)11-4-7-22-8-5-11)12-9-19-21-6-2-1-3-14(12)21/h1-3,6,9-11H,4-5,7-8,17H2 |
InChI Key |
CPSPBBZJFVDQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NC=C2N)C3=C4C=CC=CN4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-A]pyridine core, followed by the introduction of the tetrahydro-2H-pyran ring and the pyrimidin-5-amine group. Common reagents and catalysts used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Synthesis Pathways
Recent studies have highlighted various synthetic routes for developing pyrazolo[1,5-a]pyrimidine derivatives. These pathways often involve the reaction of pyrazole with different amines and carbonyl compounds, leading to diverse structural modifications that enhance biological activity .
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study published in Molecules discusses the antitumor potential of these compounds, emphasizing their ability to inhibit specific cancer cell lines through various mechanisms, including enzyme inhibition and apoptosis induction .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer progression. The structure-activity relationship studies suggest that modifications at specific positions can enhance inhibitory potency and selectivity against target enzymes .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. Recent research evaluated their efficacy against various bacterial strains and fungi, revealing promising results that suggest potential applications in treating infections caused by resistant strains .
Case Studies
- Anticancer Studies:
- Enzyme Inhibition:
- Antimicrobial Evaluation:
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications : The target compound’s pyrazolo-pyridine-pyrimidine hybrid is distinct from simpler pyrazolo[1,5-a]pyrimidine analogs (e.g., CAS 1478676-26-4) . The tetrahydro-2H-pyran substitution at the pyrimidine 4-position may enhance solubility compared to purely aromatic substituents (e.g., phenyl in ).
- Bioactivity Trends : Fluorinated derivatives (e.g., ) often exhibit improved metabolic stability and target affinity, making them candidates for kinase inhibitors. Morpholine-containing analogs (e.g., ) are associated with enhanced pharmacokinetic profiles due to hydrogen-bonding capabilities.
- Synthetic Routes :
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases hydrophobicity (predicted logP ~2.5), whereas morpholine () and tetrahydro-2H-pyran () groups balance solubility and membrane permeability.
- pKa and Solubility : The amine group in the target compound (pKa ~8–10) ensures protonation under physiological conditions, enhancing water solubility.
Biological Activity
The compound 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine is a heterocyclic molecule that integrates pyrazole, pyridine, and pyrimidine structures. This complex compound is gaining attention for its potential biological activities, particularly in the fields of oncology and neurology. Its structure suggests a promising profile for interaction with various biological targets, including protein kinases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.34 g/mol. The unique integration of multiple heterocycles allows for diverse interactions within biological systems.
The biological activity of this compound primarily involves its interaction with specific biological targets, notably protein kinases. Protein kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism. Inhibiting these kinases can potentially lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer.
Inhibition Studies
Recent studies have focused on evaluating the inhibitory effects of this compound on various kinases. For instance:
- PLK4 Inhibition : In vitro assays demonstrated that compounds similar to 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine exhibit significant PLK4 inhibitory activity. The IC50 values for these compounds were notably low, indicating potent inhibition compared to standard controls like centrinone .
Anticancer Activity
In a series of experiments evaluating the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, compounds structurally related to 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine showed promising results against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.25 | PLK4 Inhibition |
| Compound B | A549 (Lung Cancer) | 0.15 | c-MET Inhibition |
These findings suggest that the incorporation of the pyrazolo[1,5-a]pyridine scaffold enhances the anticancer activity through selective kinase inhibition .
Neurological Implications
Additionally, research indicates potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier. Studies have shown that derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegeneration .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles with acceptable oral bioavailability and minimal toxicity at therapeutic doses . For instance:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
These results indicate that the compound may be suitable for further development as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine?
The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) or solvent-free conditions. For example, pyrazolo-pyrimidine cores can be formed by reacting barbituric acids with 1H-pyrazol-5-amines and aldehydes under ultrasonic irradiation or thermal conditions . Multi-step protocols often involve attaching substituents like tetrahydro-2H-pyran-4-yl groups through nucleophilic substitution or coupling reactions .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography is critical for resolving stereochemistry and solid-state packing, as demonstrated for related pyrazolo-pyrimidine derivatives (e.g., single-crystal studies at 208 K with R factor = 0.041) . Elemental analysis ensures purity, while HPLC or TLC monitors reaction progress .
Q. What safety precautions are recommended during handling?
Follow GBZ 2.1-2007 workplace exposure limits and use personal protective equipment (PPE) for airborne particulates. Recrystallization solvents like methanol require fume hoods due to flammability. Refer to OECD eChemPortal for toxicity profiles and disposal guidelines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computational reaction path searches with experimental feedback to refine conditions (e.g., solvent selection, catalyst optimization) . For instance, solvent-free or aqueous conditions (as in ultrasonic-assisted syntheses) improve atom economy .
Q. How to resolve contradictions in biological activity data across different assays?
Cross-validate in vitro and in vivo models. For example, antitubulin activity in sea urchin embryos may not align with human cancer cell line results due to species-specific target interactions. Dose-response curves and proteomic profiling (e.g., kinome-wide screens) clarify mechanism-of-action discrepancies . Structural analogs with trifluoromethyl groups show enhanced selectivity in cancer cell panels, suggesting substituent effects on bioactivity .
Q. What strategies improve yield in multi-step syntheses?
Optimize intermediates: Use protecting groups (e.g., tert-butyl carbamate) for amine functionalities to prevent side reactions. Catalytic methods (e.g., Pd-mediated coupling) enhance efficiency for pyrimidine-pyrazole ring formation. Recrystallization from methanol or ethanol improves final product purity (>95%) . Process analytical technology (PAT) monitors reaction kinetics in real-time to adjust parameters .
Q. How to control regioselectivity during heterocyclic ring formation?
Regioselectivity is influenced by electronic and steric factors. For pyrazolo[1,5-a]pyrimidine cores, sodium salts of benzofuran derivatives direct nucleophilic attack to specific positions. Temperature modulation (e.g., 0–5°C for diazonium coupling) and Lewis acids (e.g., ZnCl₂) further enhance selectivity . Solvent polarity (e.g., DMF vs. water) also impacts intermediate stability .
Q. What in vitro and in vivo models are suitable for evaluating biological activity?
- In vitro : Antimitotic activity via sea urchin embryo assays , cytotoxicity in human cancer cell lines (e.g., MCF-7, HepG2) , and enzyme inhibition (e.g., kinase profiling).
- In vivo : Murine xenograft models for antitumor efficacy. Metabolite tracking using LC-MS/MS validates pharmacokinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
